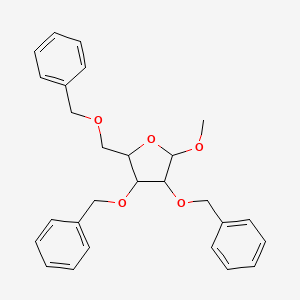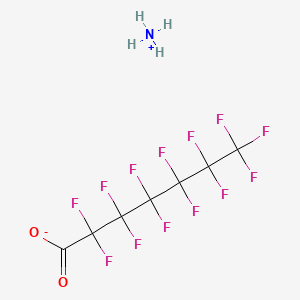
Imipramine N-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imipramine N-beta-D-glucuronide is a metabolite derived from imipramine, a tricyclic antidepressant. This compound is formed through the process of glucuronidation, where imipramine is conjugated with glucuronic acid. This modification enhances the solubility of imipramine in water and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipramine N-beta-D-glucuronide is synthesized by incubating imipramine with recombinant uridine-5’-diphosphoglucuronosyltransferase 1A4 (UGT1A4) from baculovirus-infected sf9 cells. The reaction is carried out in vitro, and the product is purified using solid-phase extraction cartridges .
Industrial Production Methods: The industrial production of this compound involves the use of recombinant UGT1A4 enzymes. The process includes the incubation of imipramine with these enzymes, followed by purification using high-pressure liquid chromatography (HPLC) to ensure the purity and concentration of the final product .
Chemical Reactions Analysis
Types of Reactions: Imipramine N-beta-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of imipramine with glucuronic acid, catalyzed by UGT1A4 .
Common Reagents and Conditions:
Reagents: Imipramine, uridine-5’-diphosphoglucuronosyltransferase (UGT1A4), glucuronic acid.
Major Products: The major product of this reaction is this compound, which is more water-soluble and can be easily excreted from the body .
Scientific Research Applications
Imipramine N-beta-D-glucuronide has several applications in scientific research:
Mechanism of Action
Imipramine N-beta-D-glucuronide exerts its effects through the process of glucuronidation. This process involves the conjugation of imipramine with glucuronic acid, catalyzed by UGT1A4 enzymes. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. This modification helps in reducing the toxicity and increasing the excretion of imipramine .
Comparison with Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its analgesic properties.
Paracetamol glucuronide: A major metabolite of paracetamol, formed through glucuronidation.
Berberrubine-9-O-glucuronide: A glucuronide metabolite of berberine, studied for its glucose-lowering effects.
Uniqueness: Imipramine N-beta-D-glucuronide is unique due to its origin from imipramine, a tricyclic antidepressant. Its formation through glucuronidation by UGT1A4 enzymes highlights its specific metabolic pathway, which is crucial for the excretion and reduced toxicity of imipramine .
Properties
Molecular Formula |
C25H32N2O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3 |
InChI Key |
CXPKQHSXFUNBMP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15129786.png)


![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)



![Phenothiazine, 10-[3-(dimethylamino)-2-methylpropyl]-2-methoxy-, maleate (1](/img/structure/B15129846.png)





![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)
